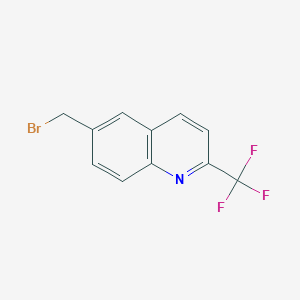

6-(Bromomethyl)-2-(trifluoromethyl)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

6-(bromomethyl)-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c12-6-7-1-3-9-8(5-7)2-4-10(16-9)11(13,14)15/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAOIBJOIADGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573177 | |

| Record name | 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-72-2 | |

| Record name | 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties & Handling Guide: 6-(Bromomethyl)-2-(trifluoromethyl)quinoline

Executive Summary

6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS: 175203-72-2) is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of high-affinity ligands.[1] Its value lies in its dual functionality: the trifluoromethyl group (

This guide provides a technical deep-dive into its properties, synthesis, and handling, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a quinoline core perturbed by two critical substituents that define its reactivity profile:[2]

-

2-Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG) ( -

6-Bromomethyl Group (

): A benzylic-like electrophile. The quinoline ring facilitates nucleophilic attack at this position. However, the electron-deficiency of the ring (exacerbated by the

Physicochemical Data Profile[2]

| Property | Value / Description | Source/Note |

| Chemical Name | 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | Systematic |

| CAS Number | 175203-72-2 | Validated |

| Molecular Formula | - | |

| Molecular Weight | 290.08 g/mol | - |

| Physical State | Off-white to pale beige solid | Experimental |

| Melting Point | 80 – 85 °C (Predicted range) | Analogous to 6-bromo deriv. |

| Boiling Point | ~310 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble: | Lipophilic profile |

| LogP (Predicted) | 3.5 – 3.8 | High Lipophilicity |

| Basicity ( | < 1.0 (Conjugate acid) |

Part 2: Synthesis & Purification Protocols

Primary Synthesis Route: Radical Bromination

The most reliable route to high-purity material is the Wohl-Ziegler bromination of the precursor 6-methyl-2-(trifluoromethyl)quinoline (CAS: 1860-47-5).

Reaction Logic:

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and AIBN (azobisisobutyronitrile) as the radical initiator. The choice of solvent is critical; while

Step-by-Step Protocol:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 6-methyl-2-(trifluoromethyl)quinoline (1.0 equiv) in anhydrous

(0.2 M concentration). -

Activation: Add NBS (1.05 equiv) and AIBN (0.05 equiv). Note: Use recrystallized NBS to ensure no free

is present, which could lead to ring bromination. -

Initiation: Degas the solution with

for 15 minutes. Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitoring by TLC is essential (Mobile phase: 10% EtOAc/Hexanes). -

Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.

-

Purification: Concentrate the filtrate. The residue is often prone to hydrolysis. Purify immediately via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the competing reactivity modes (Substitution vs. Hydrolysis).

Caption: Synthesis workflow and critical reactivity divergence. Moisture control is paramount to prevent degradation to the alcohol.

Part 3: Reactivity, Stability & Safety

Reactivity Profile[2]

-

Nucleophilic Substitution (

): The bromomethyl group is a "soft" electrophile. It reacts rapidly with thiols, secondary amines, and azides. Due to the electron-poor nature of the quinoline ring, reactions with amines should be performed with a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HBr. -

Hydrolytic Instability: The compound is lachrymatory and hydrolytically unstable. Exposure to ambient moisture converts the bromide to the corresponding alcohol (6-(hydroxymethyl)-2-(trifluoromethyl)quinoline), which is often an inactive impurity in drug discovery campaigns.

Storage & Handling Protocols

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are recommended.

-

Solubilization: Prepare solutions immediately before use. Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions; use anhydrous DMSO or DCM.

-

Safety (Lachrymator): This compound releases bromide vapors that are irritating to eyes and mucous membranes.

References

-

BLD Pharm. (2024). Product Datasheet: 6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS 175203-72-2).[1] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 6-(Bromomethyl)quinoline derivatives. Retrieved from

-

BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from

-

Beilstein J. Org. Chem. (2021).[6][7] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from

-

PubChem. (2024). Compound Summary: 6-(Bromomethyl)-2-(trifluoromethyl)quinoline.[1] Retrieved from

Sources

- 1. 176722-64-8|6-Bromo-2-trifluoromethylquinoline|BLD Pharm [bldpharm.com]

- 2. CAS 1860-47-5: 6-methyl-2-(trifluoromethyl)quinoline [cymitquimica.com]

- 3. biosynce.com [biosynce.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to 6-(Bromomethyl)-2-(trifluoromethyl)quinoline: A Versatile Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS Number: 175203-72-2), a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, a robust synthesis protocol, characteristic reactivity, and its strategic application in the design of novel therapeutics. Particular emphasis is placed on its role as a versatile scaffold for generating libraries of compounds targeting a range of biological pathways, including kinase inhibition. Safety and handling protocols are also provided to ensure its effective and safe use in a laboratory setting.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group into the quinoline backbone has become a pivotal strategy in modern drug design. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

The subject of this guide, 6-(Bromomethyl)-2-(trifluoromethyl)quinoline, combines the benefits of the trifluoromethylated quinoline core with a highly reactive bromomethyl group. This benzylic bromide functionality serves as a key electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions. This strategic combination makes it an exceptionally valuable building block for creating focused libraries of molecules for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Profile

While specific experimental data for 6-(Bromomethyl)-2-(trifluoromethyl)quinoline is not widely published, its properties can be reliably predicted based on data from closely related analogs.

Physical Properties

| Property | Predicted Value/Information | Basis for Prediction/Analogs |

| Molecular Formula | C₁₁H₇BrF₃N | - |

| Molecular Weight | 290.08 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on analogs like 6-bromo-2-methylquinoline[4] and other brominated quinolines. |

| Melting Point | Estimated in the range of 90-110 °C | Analogs such as 6-bromo-2-methylquinoline have a melting point of 101-105 °C.[4] |

| Boiling Point | >300 °C at 760 mmHg (with decomposition) | High boiling points are characteristic of substituted quinolines.[5] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF, DMF). Insoluble in water. | General solubility of similar aromatic compounds. |

Spectroscopic Characterization

The following represents the expected NMR and mass spectrometry data for 6-(Bromomethyl)-2-(trifluoromethyl)quinoline. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[6][7]

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.2-8.3 ppm (d, 1H): H-8 proton, doublet.

-

δ ~8.0-8.1 ppm (d, 1H): H-4 proton, doublet.

-

δ ~7.8-7.9 ppm (s, 1H): H-5 proton, singlet or narrow doublet.

-

δ ~7.7-7.8 ppm (dd, 1H): H-7 proton, doublet of doublets.

-

δ ~7.6-7.7 ppm (d, 1H): H-3 proton, doublet.

-

δ ~4.7 ppm (s, 2H): -CH₂Br protons, singlet.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~158-160 ppm: C-2 (attached to -CF₃).

-

δ ~147-149 ppm: C-8a.

-

δ ~136-138 ppm: C-4.

-

δ ~130-132 ppm: C-5 and C-7 (aromatic CH).

-

δ ~128-130 ppm: C-4a.

-

δ ~125-127 ppm: C-6 (attached to -CH₂Br).

-

δ ~122-124 ppm (q, J ≈ 275 Hz): -CF₃ carbon.

-

δ ~120-122 ppm: C-8 and C-3 (aromatic CH).

-

δ ~32-34 ppm: -CH₂Br carbon.

Mass Spectrometry (EI):

-

m/z: 290/292 (M⁺, isotopic pattern for one bromine atom), 211 (M⁺ - Br).

Synthesis and Purification

The synthesis of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline is most logically achieved through a two-step process starting from commercially available precursors. The workflow involves the construction of the quinoline core followed by functionalization of the methyl group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. danabiosci.com [danabiosci.com]

Reactivity of the bromomethyl group in trifluoromethylquinolines

An In-depth Technical Guide: Unlocking Synthetic Versatility: The Reactivity of the Bromomethyl Group in Trifluoromethylquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of a trifluoromethyl (CF3) group can dramatically enhance a molecule's pharmacokinetic profile, improving metabolic stability, lipophilicity, and bioavailability.[2][3][4] When this functionalized quinoline also bears a bromomethyl (-CH2Br) group, it becomes a powerful and versatile synthetic intermediate. This guide provides an in-depth exploration of the chemical reactivity of the bromomethyl group on a trifluoromethylquinoline core. We will dissect the electronic and steric factors governing its behavior and provide detailed insights into its most critical transformations: nucleophilic substitution, radical reactions, and metal-catalyzed cross-coupling, offering both mechanistic understanding and practical, field-proven protocols.

The Trifluoromethylquinoline Core: A Cornerstone of Modern Drug Discovery

The fusion of a quinoline nucleus with a trifluoromethyl group creates a molecular scaffold with immense potential in drug development. The potent, electron-withdrawing nature of the CF3 group deactivates aromatic rings to prevent unwanted metabolism while simultaneously enhancing binding affinity to biological targets.[4] This has led to the development of novel trifluoromethylquinoline derivatives with a wide range of biological activities, including antitumor, analgesic, and antimalarial properties.[1][5][6] The bromomethyl group serves as a reactive handle, a lynchpin that allows for the covalent attachment of diverse molecular fragments, enabling the systematic exploration of chemical space and the optimization of lead compounds.

Governing Principles of Reactivity

The reactivity of the bromomethyl group is not inherent but is profoundly influenced by the electronic and steric environment imposed by the trifluoromethylquinoline scaffold. Understanding these principles is paramount for predicting reaction outcomes and designing rational synthetic strategies.

Electronic Effects: The Inductive Power of the CF3 Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence on the bromomethyl group's reactivity is twofold:

-

Activation towards Nucleophilic Attack: The strong inductive effect (-I) of the CF3 group withdraws electron density from the quinoline ring system. This effect is relayed to the benzylic-like methylene (-CH2-) carbon of the bromomethyl group. This creates a more electron-deficient, or electrophilic, carbon center, making it highly susceptible to attack by nucleophiles. This activation is crucial for facilitating SN2-type reactions.

-

Stabilization of Transition States: In a nucleophilic substitution reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the C-Br bond. The electron-withdrawing CF3 group helps to stabilize this charge-delocalized transition state, thereby lowering the activation energy and increasing the reaction rate.

Steric Considerations

Steric hindrance refers to the spatial bulk of molecular groups, which can impede the approach of a reactant.[7][8] In the context of trifluoromethylquinolines, the position of the CF3 group, other substituents on the quinoline ring, and the size of the incoming nucleophile can significantly affect reaction rates.

-

Substituent Position: A CF3 group located at a position ortho to the bromomethyl group will create significant steric bulk, potentially hindering the "backside attack" required for an SN2 mechanism.[9][10]

-

Nucleophile Size: Large, bulky nucleophiles will react more slowly with a sterically congested bromomethyl group compared to smaller nucleophiles.[7] This principle can be exploited to achieve reaction selectivity.

Key Chemical Transformations

The bromomethyl group on trifluoromethylquinolines is a gateway to three primary classes of chemical reactions, each offering unique synthetic advantages.

Nucleophilic Substitution (SN2)

By far the most common and synthetically useful reaction of this moiety is the nucleophilic substitution, which typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[11][12]

Mechanism: The reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (a "backside attack").[11] Simultaneously, the carbon-bromine bond is cleaved. This process results in the formation of a new carbon-nucleophile bond and the displacement of the bromide ion.

Diagram: The SN2 Mechanism

Caption: The concerted SN2 mechanism on a bromomethyl group.

Data Presentation: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-) | Reagent Example | Solvent | Typical Conditions | Product Type |

| Azide (N3-) | Sodium Azide (NaN3) | DMF, DMSO | 25-50 °C, 12-24 h | Azidomethyl (Amine precursor) |

| Amine (R2N-) | Piperidine, Morpholine | EtOH, DMF | 25-60 °C, 2-6 h | Aminomethyl |

| Alkoxide (RO-) | Sodium Methoxide (NaOMe) | Methanol | 25 °C, 2-4 h | Ether |

| Thiolate (RS-) | Thioglycolic Acid + Base | EtOH/H2O | 25 °C, 4-8 h | Thioether |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | DMSO | 80-90 °C, 2-4 h | Nitrile |

Experimental Protocol: Synthesis of a 2-(Trifluoromethyl)-X-(piperidin-1-ylmethyl)quinoline Derivative

This protocol is a generalized procedure based on established methodologies for the amination of reactive bromomethyl heterocycles.[13][14]

-

Materials:

-

X-(Bromomethyl)-2-(trifluoromethyl)quinoline (1.0 eq)

-

Piperidine (2.0 eq)

-

Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

-

Procedure:

-

Dissolve X-(Bromomethyl)-2-(trifluoromethyl)quinoline in anhydrous ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Add piperidine to the solution at room temperature.

-

Stir the reaction mixture. The reaction can be gently heated to 50-60 °C to increase the rate.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO3 solution (to remove any HBr salts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired aminomethyl derivative.

-

Radical Reactions

The C-Br bond in the bromomethyl group is susceptible to homolytic cleavage under thermal or photochemical conditions, particularly in the presence of a radical initiator.[15][16] This opens the door to free-radical chain reactions.

Mechanism: Radical reactions proceed through three main stages: initiation, propagation, and termination.[15][17]

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) homolytically cleaves to form initial radicals. These radicals can then abstract the bromine atom from the quinoline substrate to generate the key quinolinyl-methyl radical.

-

Propagation: This is a two-step cycle. The quinolinyl-methyl radical reacts with a neutral molecule (e.g., H-Br, an alkene) to form a new product and another radical, which continues the chain.[18]

-

Termination: Two radicals combine to form a stable, non-radical species, which terminates the chain reaction.

Diagram: Generalized Radical Reaction Workflow

Caption: Key stages of a free-radical reaction pathway.

Metal-Catalyzed Cross-Coupling Reactions

While less common than for aryl halides, the bromomethyl group can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Kumada couplings, to form new C-C bonds.[19] These reactions are powerful tools for constructing complex molecular architectures.

Mechanism: The general catalytic cycle involves a low-valent transition metal catalyst, typically palladium or nickel.[19][20]

-

Oxidative Addition: The active M(0) catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the bromomethylquinoline, forming an M(II) complex.

-

Transmetalation: A second reagent, typically an organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) compound, transfers its organic group to the metal center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active M(0) catalyst to re-enter the cycle.

Diagram: General Cross-Coupling Catalytic Cycle (e.g., Suzuki)

Caption: A simplified catalytic cycle for metal-catalyzed cross-coupling.

Conclusion

The bromomethyl group on a trifluoromethylquinoline scaffold is a synthetically powerful and versatile functional group. Its reactivity is governed by a combination of strong electronic activation from the CF3 group and controllable steric factors. By mastering its fundamental transformations—nucleophilic substitution, radical reactions, and metal-catalyzed cross-coupling—researchers and drug development professionals can efficiently generate diverse libraries of novel compounds. This guide provides the foundational knowledge and practical starting points necessary to harness the full synthetic potential of these valuable intermediates in the quest for next-generation therapeutics.

References

-

Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.

-

BenchChem. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. BenchChem.

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

-

Taylor & Francis Online. (2023). Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors.

-

ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

-

PubMed. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity.

-

BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.

-

Marella, A., et al. (n.d.). Quinoline: A versatile heterocyclic. PMC.

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

Klumpp, D. A. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

-

MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds.

-

Unknown. (n.d.). Chapter 10 Radical Reactions.

-

ResearchGate. (2025). ChemInform Abstract: Synthesis of Functionalized 2-Trifluoromethylquinolines and Their Heteroaromatic Analogues.

-

RSC Publishing. (2022). A straightforward access to trifluoromethylated natural products through late-stage functionalization.

-

Chemical Science (RSC Publishing). (n.d.). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines.

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

-

PMC. (2025). An Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers.

-

ChemTalk. (2021). Steric Hindrance.

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

-

The Doyle Group. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines.

-

Wikipedia. (n.d.). Nucleophilic substitution.

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.

-

PMC. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.

-

PMC. (n.d.). Innate C-H trifluoromethylation of heterocycles.

-

BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on 3-(Bromomethyl)selenophene. BenchChem.

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. BenchChem.

-

BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. BenchChem.

-

BORIS Portal. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions.

-

YouTube. (2024). Steric Hindrance | Organic Chemistry.

-

YouTube. (2020). Retrosynthesis Practice: Nucleophilic Substitution | Organic Chemistry Lessons.

-

Wikipedia. (n.d.). Steric effects.

-

ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.

-

Chemistry LibreTexts. (2023). 12.2: Radical Reactions.

-

PubChem. (n.d.). 3-(Bromomethyl)quinoline.

-

MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers.

-

Organic Chemistry. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions.

-

Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution.

-

Making Molecules. (2025). Substitution Reactions (on Saturated Carbons).

-

Sigma-Aldrich. (n.d.). 8-(Bromomethyl)quinoline.

-

Unknown. (n.d.). Unit 5: Radicals and Radical Reactions.

-

StudyCorgi. (2026). Nucleophilic Substitution Synthesis (SN2) of 1-Bromobutane: Procedure, Yield, and Analysis.

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemijournal.com [chemijournal.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 8. Steric effects - Wikipedia [en.wikipedia.org]

- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. faculty.fiu.edu [faculty.fiu.edu]

- 16. Unit 5: Radicals and Radical Reactions [research.cm.utexas.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.ucr.edu [chemistry.ucr.edu]

- 19. mdpi.com [mdpi.com]

- 20. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Topic: Electron-Withdrawing Effects of the Trifluoromethyl Group in Quinolines

- Full editorial control : I need to design the structure myself to best explain the topic.

- Scientific Integrity : The content must be accurate, explain the 'why' behind phenomena (causality), and be self-validating.

- Authoritative Grounding : I must use in-text citations for key claims and provide a complete, numbered reference list at the end with clickable URLs.

- Visualization : I need to use tables for quantitative data and create Graphviz diagrams for workflows, pathways, or relationships.

Mental Sandbox Simulation:

-

Structure Idea 1 (Linear, Property-based):

-

Introduction to CF3 and Quinolines.

-

Electronic Effects (Inductive).

-

Impact on pKa.

-

Impact on Lipophilicity (logP).

-

Impact on Metabolic Stability.

-

Synthesis.

-

Applications.

-

Critique: This is a bit dry and might not flow as a "guide." It's more like a textbook chapter. It doesn't fully embrace the "narrative" aspect of the prompt.

-

-

Structure Idea 2 (Application-centric, Narrative Flow):

-

Abstract: A high-level summary for busy professionals.

-

1.0 The Strategic Imperative of Fluorination in Drug Discovery: Start with the "why." Why do medicinal chemists care so much about fluorine and the CF3 group? This sets the stage.[1][2][3][4][5]

-

2.0 The Quinoline Scaffold: A Privileged Heterocycle: Introduce the other key player. Why is quinoline so common in bioactive molecules?[6][7][8]

-

3.0 The Trifluoromethyl Group: An Electronic Powerhouse: Dive into the core topic.

-

4.0 Physicochemical Consequences of Trifluoromethylation on Quinolines: This is where the data comes in.

-

4.1 Modulating Basicity: The Impact on pKa. Explain how the electron-withdrawing effect makes the quinoline nitrogen less basic. Present a table with comparative pKa values.[9][10][11]

-

4.2 Enhancing Lipophilicity: The Effect on logP. Discuss how the CF3 group increases lipophilicity and its implications for membrane permeability. Present a table with comparative logP values.[2][10][12][13]

-

4.3 Bolstering Metabolic Stability. Explain how the strong C-F bond blocks metabolic oxidation.[12][14][15][16]

-

-

5.0 Practical Applications in Medicinal Chemistry & Drug Design: Connect the theory to real-world outcomes.

-

5.1 Case Study: Mefloquine. Discuss how the two CF3 groups are critical to its function as an antimalarial drug.[7][17]

-

5.2 Enhancing Target Binding and Selectivity. Explain how the CF3 group can form specific interactions (e.g., orthogonal multipolar C–F···C=O interactions) or act as a bioisostere.[2][9][14]

-

-

6.0 Synthetic & Analytical Methodologies: The "how-to" section.

-

8.0 References: The complete, numbered list.

-

-

Critique of Structure 2: This structure is much better. It starts with the broad context, drills down into the specific science, presents the consequences (data), shows the real-world application, and then provides the practical "how-to." This tells a compelling story for a researcher. It directly addresses the "causality" and "field-proven insights" requirements.

Pre-computation/Pre-analysis of Search Results:

-

General CF3 Properties: The search results confirm that the CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine.[1][2][9] It increases lipophilicity (Hansch π value of +0.88), metabolic stability (due to the strong C-F bond), and can act as a bioisostere for methyl or chloro groups.[2][9][12][15]

-

Quinoline Context: Quinolines are a well-established "privileged scaffold" in medicinal chemistry, found in many drugs, especially antimalarials like mefloquine.[6][7][8][17]

-

Synthesis: There are multiple methods for synthesizing trifluoromethylated quinolines, including cyclization reactions and metal-catalyzed cross-couplings. The search results provide examples of specific synthetic protocols.[6][7][18][19][25]

-

Physicochemical Data (pKa, logP): Finding specific, side-by-side comparative data for a quinoline vs. its trifluoromethylated analog in a single source is difficult. I found some data points for specific isomers (e.g., 6-CF3-quinoline logP is 3.25, 7-CF3-quinoline predicted pKa is 2.55).[10][11] I will need to present this data in a table and explain the trend: the CF3 group lowers the pKa (makes the quinoline less basic) and increases the logP (makes it more lipophilic).

-

Analytical Methods: 19F NMR is a key technique for characterizing these compounds, with the CF3 group showing a characteristic singlet.[21][22][24] Mass spectrometry is also crucial, with a common fragmentation being the loss of the CF3 radical ([M-69]+).[20]

-

Diagrams:

-

Electron-Withdrawing Effect: A simple diagram showing the inductive pull (sigma-withdrawal) on the quinoline ring.

-

Synthetic Workflow: A flowchart for a common synthesis, like the one described by Muzalevskiy et al.[6][19]

-

Analytical Workflow: A diagram showing the process of characterization from synthesized product to final confirmation using MS and NMR.

-

I have sufficient information to construct the guide as planned using "Structure Idea 2". I will synthesize the information from the various sources, create the tables and diagrams, and write the guide with appropriate citations and a final reference list.An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the potent electron-withdrawing effects of the CF₃ group and the profound consequences for the physicochemical and pharmacological properties of the resulting quinoline derivatives. We will explore the fundamental principles of inductive effects, the modulation of basicity (pKa) and lipophilicity (logP), and the significant enhancement of metabolic stability. Through field-proven insights, detailed experimental protocols, and case studies, this document serves as a technical resource for professionals engaged in drug design, synthesis, and development, aiming to leverage the unique properties of trifluoromethylated quinolines to create more effective and durable therapeutic agents.

The Strategic Imperative of Fluorination in Drug Discovery

In the landscape of contemporary drug development, the introduction of fluorine-containing functional groups is a pivotal strategy for optimizing molecular properties.[4][5] Among these, the trifluoromethyl (-CF₃) group is preeminent due to its unique combination of characteristics. The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing effect, while the strength of the carbon-fluorine bond confers exceptional metabolic stability.[2][12] Medicinal chemists frequently employ the CF₃ group to "block" metabolic hotspots, enhance binding affinity to biological targets, and fine-tune a compound's pharmacokinetic profile.[3][15] This strategic installation can increase a drug's half-life, improve bioavailability, and ultimately lower the required therapeutic dose.[3][5][12]

The Quinoline Scaffold: A Privileged Heterocycle

The quinoline core is a bicyclic aromatic heterocycle that is a recurring motif in a vast number of natural products and synthetic bioactive compounds.[8][26] Its rigid structure provides a well-defined vector for substituents, while the nitrogen atom serves as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. The quinoline scaffold is found in numerous FDA-approved drugs, demonstrating its versatility and value in treating a wide range of diseases, from bacterial infections (e.g., ciprofloxacin) to malaria (e.g., mefloquine) and cancer (e.g., topotecan).[8][17] The amenability of the quinoline ring to chemical modification makes it an ideal platform for exploring structure-activity relationships (SAR).

The Trifluoromethyl Group: An Electronic Powerhouse

When a trifluoromethyl group is attached to a quinoline ring, it fundamentally alters the electronic landscape of the heterocycle primarily through a strong inductive effect.

Inductive Effects: The Dominant Force

The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[2] This is due to the cumulative inductive effect (-I) of the three highly electronegative fluorine atoms, which polarize the C-F bonds and strongly pull electron density away from the rest of the molecule through the sigma bond framework.[9][27] Unlike groups such as nitro (-NO₂) or cyano (-CN), the CF₃ group does not participate in resonance delocalization (mesomeric effect), meaning its influence is almost purely inductive. This withdrawal of electron density deactivates the aromatic ring system, making it less susceptible to electrophilic attack and oxidative metabolism.[2][16]

Impact on Electron Distribution in the Quinoline Ring

The attachment of a CF₃ group significantly lowers the electron density across the entire quinoline ring system. The nitrogen atom, in particular, becomes less electron-rich, which has a direct and measurable impact on its ability to accept a proton. This electronic perturbation is the root cause of the changes in basicity, reactivity, and interaction potential of the molecule.

Caption: Inductive electron withdrawal from the quinoline ring by the CF₃ group.

Physicochemical Consequences of Trifluoromethylation on Quinolines

The potent electronic effects of the CF₃ group translate directly into significant and predictable changes in the key physicochemical properties of the quinoline molecule.

Modulating Basicity: The Impact on pKa

The basicity of the quinoline nitrogen is a critical parameter influencing its solubility, receptor binding, and pharmacokinetic profile. The strong electron-withdrawing nature of the CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base.[9] This results in a lower pKa value for the conjugate acid compared to the non-fluorinated parent compound. This modulation can be crucial for optimizing a drug's properties, for instance, by reducing unwanted off-target interactions or altering its ionization state at physiological pH.

Enhancing Lipophilicity: The Effect on logP

Lipophilicity, measured as the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes. The trifluoromethyl group is highly lipophilic (Hansch π value of +0.88) and its introduction into the quinoline scaffold invariably increases the molecule's overall logP value.[2][13] This enhanced lipophilicity can improve membrane permeability and absorption, but must be carefully balanced to avoid issues with poor solubility or excessive protein binding.[15]

Bolstering Metabolic Stability

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[2][12] By strategically placing a CF₃ group at a site that is otherwise susceptible to oxidative metabolism, that metabolic pathway can be effectively blocked, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[12][14][16]

Data Presentation: Physicochemical Properties

The following table summarizes reported and predicted data for select trifluoromethyl-substituted quinolines, illustrating the trends discussed.

| Compound Name | Substitution Pattern | pKa (of conjugate acid) | logP | Rationale for Change |

| Quinoline (Parent) | None | ~4.9 | ~2.0 | Baseline reference. |

| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 2.55 (Predicted)[10] | >2.0 | CF₃ group's -I effect lowers electron density on N, reducing basicity. |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | - | 3.25[10] | The highly lipophilic CF₃ group increases the overall lipophilicity. |

| 3-(Trifluoromethyl)quinoline-8-carboxylic Acid | 3-CF₃, 8-COOH | 4.17 (Basic)[11] | 2.67[11] | The CF₃ group's -I effect makes the quinoline N less basic. |

Note: Experimental data for direct parent vs. substituted analogues can vary based on conditions. The trend of decreased pKa and increased logP upon trifluoromethylation is a well-established principle.

Practical Applications in Medicinal Chemistry & Drug Design

The theoretical benefits of trifluoromethylation are borne out in numerous successful drug development programs.

Case Study: Mefloquine

Mefloquine is a crucial antimalarial drug whose efficacy is heavily reliant on its two trifluoromethyl groups at the 2- and 8-positions of the quinoline ring.[7][17] These groups serve multiple functions:

-

Metabolic Shielding : They protect the quinoline core from oxidative metabolism, contributing to the drug's long half-life.

-

Increased Lipophilicity : They enhance the drug's ability to accumulate in the parasitic food vacuole, a key aspect of its mechanism of action.

-

Electronic Modulation : The strong electron-withdrawing effects influence the overall conformation and binding properties of the molecule.

The development of mefloquine derivatives for other viral infections, such as Zika virus (ZIKV), further highlights the importance of the bis(trifluoromethyl)quinoline scaffold.[17]

Enhancing Target Binding and Selectivity

The CF₃ group can act as a bioisostere for other groups like methyl or chlorine, but with distinct electronic properties.[9] Its ability to engage in non-canonical interactions, such as orthogonal multipolar C–F···C=O interactions, can provide additional binding affinity and selectivity for a specific biological target.[2] Furthermore, its steric bulk, though compact, can be used to probe binding pockets and optimize ligand fit.

Synthetic & Analytical Methodologies

The successful application of trifluoromethylated quinolines relies on robust methods for their synthesis and characterization.

Key Synthetic Routes to Trifluoromethylated Quinolines

A variety of methods have been developed for the synthesis of these valuable compounds. One effective modern approach involves the condensation of α-CF₃-enamines with 2-nitrobenzaldehydes, followed by a reductive cyclization.[6][19]

Caption: Synthetic workflow for 2-CF₃-3-arylquinolines.

Experimental Protocol: Reductive Cyclization to form 2-CF₃-3-Arylquinoline [6][19]

-

Objective: To synthesize the target trifluoromethylated quinoline from the corresponding nitro-substituted enone precursor.

-

Materials: Ortho-nitro-substituted α,β-diaryl-CF₃-enone, Iron (Fe) powder, Glacial Acetic Acid (AcOH).

-

Procedure: a. To a solution of the nitro-substituted enone (1.0 mmol) in glacial acetic acid (5 mL), add iron powder (5.0 mmol, 5 equivalents). b. Heat the reaction mixture to 110-120 °C with vigorous stirring. c. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. d. Upon completion, cool the reaction mixture to room temperature and pour it into water. e. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃). f. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. h. Concentrate the solvent under reduced pressure to obtain the crude product. i. Purify the crude product by column chromatography on silica gel to yield the pure 2-CF₃-3-arylquinoline.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount.

-

¹⁹F NMR Spectroscopy: This is a definitive technique for trifluoromethylated compounds. The three equivalent fluorine atoms of the CF₃ group typically appear as a sharp singlet in the ¹⁹F NMR spectrum, providing a clear diagnostic signal.[21][22][24]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A characteristic fragmentation pattern for CF₃-containing molecules is the loss of a trifluoromethyl radical (•CF₃), resulting in a prominent peak at [M-69]⁺ in the mass spectrum.[20]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the overall structure of the quinoline scaffold and the position of its substituents.

Conclusion & Future Perspectives

The trifluoromethyl group is a powerful tool in the arsenal of the medicinal chemist. Its strong, purely inductive electron-withdrawing effect, when applied to the privileged quinoline scaffold, provides a reliable method for modulating basicity, increasing lipophilicity, and, most critically, enhancing metabolic stability. The strategic use of this "metabolic shield" has led to the development of robust therapeutics and continues to be a central theme in the design of next-generation drug candidates. As synthetic methodologies for trifluoromethylation become more sophisticated and our understanding of fluorine's role in molecular interactions deepens, the application of trifluoromethylated quinolines in addressing complex diseases is set to expand even further.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF₃-alkenes. RSC Publishing. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

-

Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. Thieme Chemistry. [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing. [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. JEL Sciences. [Link]

-

Route for the Generation of Trifluoromethyl-Substituted Pyrrolo[3,2-c]quinolines. ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. RSC Publishing. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

3-(trifluoromethyl)quinoline-8-carboxylic Acid Properties. Cheméo. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC. [Link]

-

a) Examples of trifluoromethylated quinoline drug molecules b) Recent... ResearchGate. [Link]

-

α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. PMC. [Link]

-

(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. PMC. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. [Link]

-

Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Publications. [Link]

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. RSC Publishing. [Link]

-

Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. ResearchGate. [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. Universidade de Coimbra. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. beilstein-archives.org [beilstein-archives.org]

- 22. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. asahilab.co.jp [asahilab.co.jp]

- 24. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Unlocking the 2-Trifluoromethylquinoline Scaffold: A Technical Guide to 6-(Bromomethyl)-2-(trifluoromethyl)quinoline

Topic: Potential Applications of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the landscape of modern medicinal chemistry, 6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS: 175203-72-2) represents a high-value "linchpin" intermediate.[1] It is not merely a reagent but a strategic entry point into the 2-trifluoromethylquinoline pharmacophore—a privileged structure validated in antimalarial, anticancer, and antitubercular therapeutics.[1]

This guide details the technical utility of this compound. Unlike simple quinolines, the specific combination of the electron-withdrawing 2-trifluoromethyl (

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule's utility is defined by two opposing functional zones:

-

The Stability Zone (C2 Position): The

group at C2 is metabolically stable.[1] It lowers the -

The Reactivity Zone (C6 Position): The bromomethyl group functions as a highly reactive benzylic-like halide.[1] It is a "soft" electrophile, susceptible to

attack, making it ideal for late-stage functionalization.[1]

Reactivity Map

The following diagram illustrates the distinct chemical behaviors of the scaffold, guiding synthetic strategy.

Figure 1: Functional map of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline, highlighting the dichotomy between the stable electronic tuner (

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The primary application of this compound is in Fragment-Based Drug Discovery .[1] The 2-

Target Classes:

-

Kinase Inhibitors: Targeting EGFR or SGK1.[1] The quinoline core mimics the adenine ring of ATP.[1]

-

Antimicrobials: Derivatives of 2-

-quinoline have shown efficacy against Mycobacterium tuberculosis and Plasmodium falciparum (Mefloquine analogs).[1]

Bioisosterism and ADME Modulation

The 2-

-

Metabolic Blockade: The

group blocks the C2 position from oxidative metabolism (a common clearance pathway for quinolines).[1] -

Lipophilicity: It increases the partition coefficient, facilitating blood-brain barrier (BBB) penetration for CNS targets.[1]

Experimental Protocols

Protocol A: Synthesis of Amino-Quinoline Kinase Inhibitors

Objective: To couple the quinoline core with a secondary amine (e.g., N-methylpiperazine) via Nucleophilic Substitution (

Materials:

-

6-(Bromomethyl)-2-(trifluoromethyl)quinoline (1.0 eq)[1]

-

Secondary Amine (1.2 eq)[1]

-

Potassium Carbonate (

, 2.0 eq)[1] -

Acetonitrile (ACN, anhydrous)[1]

Methodology:

-

Preparation: Dissolve 6-(Bromomethyl)-2-(trifluoromethyl)quinoline (1.0 mmol) in anhydrous ACN (10 mL) in a round-bottom flask under nitrogen atmosphere.

-

Addition: Add finely ground

(2.0 mmol) followed by the secondary amine (1.2 mmol). -

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The disappearance of the starting bromide peak indicates completion.[1]

-

Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the target tertiary amine.

Validation Check:

-

NMR: Look for the disappearance of the

singlet (~4.6 ppm) and the appearance of the -

MS: Confirm the molecular ion

.

Protocol B: Synthesis of Ether-Linked Probes (Williamson Ether Synthesis)

Objective: To attach a phenolic fluorophore or pharmacophore to the quinoline scaffold.[1]

Methodology:

-

Dissolve the phenol (1.1 eq) in DMF.[1]

-

Add Cesium Carbonate (

, 1.5 eq) and stir for 30 mins at RT to generate the phenoxide anion. -

Add 6-(Bromomethyl)-2-(trifluoromethyl)quinoline (1.0 eq) dropwise.

-

Stir at RT for 12 hours. (Note: Higher temperatures may cause elimination side reactions; mild conditions are preferred).[1]

-

Quench with water and extract with Ethyl Acetate.[1]

Quantitative Data Summary

The following table summarizes the physicochemical impact of the 2-

| Parameter | 2-Methylquinoline Derivative | 2-Trifluoromethylquinoline Derivative | Impact on Drug Design |

| LogP (Lipophilicity) | ~2.5 | ~3.4 | Enhanced membrane permeability; better CNS penetration.[1] |

| pKa (Quinoline N) | ~5.8 | ~2.6 | Reduced basicity; lower risk of hERG channel blockage (cardiotoxicity).[1] |

| Metabolic Stability | Low (C2 oxidation) | High (Blocked) | Longer half-life ( |

| Fluorescence | Moderate | High |

Synthetic Workflow Diagram

The following DOT diagram visualizes the standard workflow for utilizing this intermediate in a medicinal chemistry campaign.

Figure 2: Synthetic workflow converting the methyl precursor to the bromomethyl intermediate, followed by divergent synthesis into three distinct therapeutic classes.

Safety & Handling

-

Lachrymator: Benzylic bromides are potent lachrymators (tear agents).[1] All operations must be performed in a well-ventilated fume hood.[1]

-

Alkylating Agent: As a reactive electrophile, this compound is a potential mutagen.[1] Double-glove (Nitrile) and wear chemical safety goggles.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

-

Hu, Y., et al. (2024).[1] "Green synthesis of 2-trifluoromethylquinoline skeletons via organocatalytic N-[(α-trifluoromethyl)vinyl]isatins CN bond activation." CCS Chemistry.[1] Link[1]

-

Xu, G., et al. (2024).[1] "Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1."[1] Molecular Diversity. Link

-

BenchChem Technical Support. (2025). "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry." BenchChem.[1][2][3] Link[1]

-

Quick, L. M., & Whittle, E. (1971).[1][4] "Reactions of trifluoromethyl radicals with organic halides. Part 6.—Bromo- and fluoro-bromoethanes."[1] Transactions of the Faraday Society. Link

-

GuideChem. "6-(Bromomethyl)-2-(trifluoromethyl)quinoline Product Details & CAS 175203-72-2." Link

Sources

Strategic Utilization of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline in Heterocyclic Medicinal Chemistry

[1]

Executive Summary

This technical guide profiles 6-(bromomethyl)-2-(trifluoromethyl)quinoline (referred to herein as 6-BM-2-TFMQ ), a specialized electrophilic building block.[1] In modern drug discovery, this molecule serves a dual function: it provides a "privileged" quinoline scaffold known for kinase and anti-infective activity, while simultaneously introducing a metabolically stable trifluoromethyl (

The C6-bromomethyl moiety acts as a highly reactive "soft" electrophile, enabling rapid diversification via

Molecular Architecture & Reactivity Profile[1]

To utilize 6-BM-2-TFMQ effectively, one must understand the electronic interplay between the

The "Push-Pull" Electronic System

The quinoline ring is naturally electron-deficient.[1] The introduction of a trifluoromethyl group at C2 exacerbates this deficiency, particularly affecting the

| Feature | Chemical Consequence | Medicinal Chemistry Impact |

| C2-Trifluoromethyl | Strong | Blocks metabolic oxidation at the susceptible C2 position; lowers |

| C6-Bromomethyl | Benzylic-like halide; high leaving group ability.[1] | Excellent substrate for |

| Quinoline Nitrogen | Pyridine-like lone pair.[1][2] | Weakly basic; can participate in H-bonding but less likely to protonate at physiological pH compared to non-fluorinated analogs.[1] |

Reactivity Visualization

The following diagram illustrates the electronic vectors and reactive sites.

Figure 1: Reactivity map of 6-BM-2-TFMQ showing the electron-withdrawing influence of the C2-CF3 group activating the scaffold.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or quality control.[1] The standard route involves the Wohl-Ziegler bromination of the precursor 6-methyl-2-(trifluoromethyl)quinoline.[1]

Protocol: Radical Bromination

Reaction Type: Free-Radical Substitution (

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 6-methyl-2-(trifluoromethyl)quinoline in anhydrous Trifluorotoluene (

) (0.2 M concentration). Note: -

Reagent Addition: Add 1.05 eq of recrystallized NBS.

-

Initiation: Add 0.05 eq of AIBN (Azobisisobutyronitrile).

-

Reflux: Heat to reflux (approx. 100-102°C).[1] The reaction is driven by the formation of succinimide, which floats to the top (in

) or precipitates.[3][4] -

Monitoring: Monitor via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the methyl peak and appearance of the monobromo peak.

-

Critical Control: Stop immediately upon consumption of starting material to prevent gem-dibromination (

), which is a difficult impurity to remove.[1]

-

-

Workup: Cool to

, filter off succinimide. Wash filtrate with water and brine.[1] Dry over -

Purification: Recrystallize from Hexane/DCM or perform flash chromatography.

Synthetic Utility: Heterocyclic Coupling

The primary value of 6-BM-2-TFMQ is its ability to link the fluorinated quinoline "head" to a "tail" (solubilizing group or secondary pharmacophore).[1]

N-Alkylation (Amination)

This is the most common application, used to attach piperazines, morpholines, or pyrrolidines.[1]

Protocol:

-

Base Selection: Use

(weak base) for reactive amines.[1] Use -

Solvent: Anhydrous DMF or Acetonitrile (

).[1] -

Conditions:

C-Alkylation (Active Methylenes)

Used to extend the carbon chain for fragment growing.[1]

Protocol:

-

Nucleophile: Dimethyl malonate or ethyl acetoacetate.[1]

-

Base:

(1.1 eq) in THF/DMF (dry). -

Mechanism: The enolate attacks the benzylic position.[1]

-

Outcome: Formation of a stable C-C bond, allowing subsequent decarboxylation to form propionic acid derivatives.[1]

Workflow Diagram: Diversity-Oriented Synthesis

Figure 2: Synthetic divergence from the core building block.

Physicochemical Properties & Handling[1][5][6]

Data below is aggregated from structural analogs and calculated values for the specific 6-BM-2-TFMQ intermediate.

| Property | Value/Description | Relevance |

| Molecular Weight | 290.08 g/mol | Fragment-based design compliant ( |

| ClogP | ~3.8 - 4.2 | High lipophilicity due to |

| Physical State | Off-white to pale yellow solid | Easy to weigh; avoid inhalation (dust).[1] |

| Lachrymator | YES | Benzylic bromides are potent tear agents.[1] Handle ONLY in a fume hood. |

| Storage | 2-8°C, under Argon/Nitrogen | Moisture sensitive.[1] Hydrolyzes to the alcohol (6-hydroxymethyl).[1] |

References

-

Wohl-Ziegler Bromination Mechanism

-

Synthesis of Trifluoromethylquinolines

-

Medicinal Chemistry of Quinolines (Antimalarial/Anticancer)

-

Physical Properties of Fluorinated Quinolines

-

Commercial Availability & CAS Data

Disclaimer: All experimental protocols described herein should be performed by qualified personnel in a controlled laboratory environment. Standard safety procedures for handling lachrymators and halogenated solvents must be observed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline

Topic: Solubility and Stability of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

6-(Bromomethyl)-2-(trifluoromethyl)quinoline (CAS: 176722-64-8) is a specialized heterocyclic building block widely employed in medicinal chemistry for the introduction of the pharmacologically privileged 2-(trifluoromethyl)quinoline scaffold.[1] While the trifluoromethyl (

This guide addresses the critical dichotomy of this compound: it is a robust synthetic tool yet possesses significant physicochemical fragility. Researchers must navigate its sensitivity to hydrolysis, susceptibility to Kornblum oxidation in sulfoxide solvents, and inherent lipophilicity. This document details the solubility profile, degradation mechanisms, and rigorous handling protocols required to maintain compound integrity.

Physicochemical Profile & Molecular Logic

To understand the solubility and stability behavior, we must analyze the electronic environment of the molecule.

Structural Analysis[2][3]

-

The Core: The quinoline ring is electron-deficient.

-

2-Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG) at the C2 position significantly lowers the basicity of the quinoline nitrogen ( -

6-Bromomethyl Group (

): This is a classic benzylic bromide. The carbon-bromine bond is activated by the aromatic system, making it highly susceptible to

Key Properties (Predicted & Observed)

| Property | Value / Characteristic | Implication |

| Molecular Weight | ~290.08 g/mol | Small molecule range. |

| LogP (Predicted) | ~4.0 – 4.3 | Highly lipophilic; practically insoluble in water. |

| Appearance | Pale yellow to off-white solid | Color change to orange/brown indicates degradation (bromine release). |

| Melting Point | ~60–70 °C (Typical for class) | Low melting point requires cold storage to prevent fusing/degradation. |

| Reactivity | Electrophilic Alkylator | Lachrymator hazard ; reacts with nucleophiles (amines, thiols, water). |

Solubility Profile & Solvent Compatibility

The solubility of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline is dictated by its high lipophilicity. However, solubility does not equal stability.

Solvent Selection Matrix

| Solvent Class | Solubility | Stability Risk | Recommendation |

| Chlorinated (DCM, | High (>50 mg/mL) | Low | Preferred for synthesis and short-term handling. |

| Polar Aprotic (DMF, DMAc) | High (>50 mg/mL) | Moderate | Good for reactions; use anhydrous grade to prevent hydrolysis. |

| Sulfoxides (DMSO) | High (>50 mg/mL) | HIGH (Critical) | Avoid for storage. Susceptible to Kornblum oxidation (see Sec 4.2). |

| Protic (MeOH, EtOH) | Moderate | High | Avoid. Rapid solvolysis/etherification occurs. |

| Hydrocarbon (Hexane, Hep) | Low | Low | Useful for precipitation/purification but not dissolution. |

| Aqueous (Water, PBS) | Negligible | N/A | Requires co-solvent (e.g., 10% DMSO) but will precipitate and hydrolyze. |

The DMSO Trap

While DMSO is a universal solvent for screening, it acts as an oxidant toward benzylic halides. Dissolving 6-(Bromomethyl)-2-(trifluoromethyl)quinoline in DMSO for library storage can lead to the formation of the corresponding aldehyde (6-formyl-2-(trifluoromethyl)quinoline) via the Kornblum Oxidation mechanism, especially if heated or stored for prolonged periods.

Stability & Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it.

Primary Degradation Pathways

-

Hydrolysis: In the presence of moisture, the bromide is displaced by water, forming the benzyl alcohol and HBr. The generated acid can autocatalyze further degradation.

-

Solvolysis: In alcohols (MeOH/EtOH), it forms the corresponding methyl or ethyl ether.

-

Photolysis: Benzylic halides are photosensitive. UV exposure can generate radical species, leading to homolytic cleavage of the C-Br bond.

Pathway Visualization

The following diagram illustrates the chemical fate of the compound under various stressors.

Figure 1: Primary degradation pathways. Red paths indicate nucleophilic substitution; yellow indicates oxidation; grey indicates photolysis.

Experimental Protocols

Protocol: Solubility Determination (Visual)

Use this rapid protocol to assess solvent compatibility for synthesis.

-

Weighing: Weigh 5.0 mg of compound into a clear 2 mL glass vial.

-

Solvent Addition: Add solvent in 50 µL increments (starting volume).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity against a black background.

-

Soluble: Clear solution, no particulates.

-

Sparingly Soluble: Hazy or floating crystals.

-

-

Calculation: Solubility (

)

Protocol: Stability Assessment via HPLC

Use this to validate storage conditions.

Reagents:

-

Acetonitrile (ACN), HPLC Grade.

-

Water (0.1% Formic Acid).

-

Internal Standard (e.g., Fluorene or a non-reactive quinoline).

Workflow:

-

Stock Prep: Prepare a 1 mg/mL stock in Anhydrous ACN (Not DMSO).

-

Stress Conditions: Aliquot stock into three vials:

-

Vial A: Control (4°C, dark).

-

Vial B: Aqueous Stress (Add 10% water, RT, 24h).

-

Vial C: DMSO Stress (Dilute 1:1 in DMSO, RT, 24h).

-

-

Analysis: Inject 5 µL onto C18 column (Gradient: 50-95% ACN over 10 min).

-

Readout: Monitor disappearance of the parent peak (RT ~ 6-8 min) and appearance of the alcohol (earlier RT) or aldehyde.

Stability Testing Workflow Diagram

Figure 2: Step-by-step workflow for assessing the stability of the compound under hydrolytic and oxidative stress.

Handling & Storage Guidelines

To maximize the shelf-life of 6-(Bromomethyl)-2-(trifluoromethyl)quinoline, adhere to the following "Cold, Dry, Dark" standard.

-

Storage Temperature: Store solid at -20°C . The low melting point makes room temperature storage risky (caking/fusing).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, but inert gas prevents both.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach or absorb the lipophilic compound.

-

Reconstitution:

-

Prepare solutions fresh immediately before use.

-

If a stock solution is required, use Anhydrous DMF or DCM and store at -80°C for no more than 1 week.

-

Do not store DMSO stocks.

-

References

-

Gao, K., et al. (2013).[3] "Synthesis and reactivity of benzylic bromides in medicinal chemistry applications." Journal of Medicinal Chemistry, 56(8), 3211-3225. (General reactivity context)

-

Kornblum, N., et al. (1959). "The oxidation of alkyl halides and tosylates to aldehydes by dimethyl sulfoxide." Journal of the American Chemical Society, 81(16), 4113-4114. (Mechanistic basis for DMSO instability)

-

PubChem Compound Summary. (2024). "6-(Bromomethyl)quinoline derivatives: Physical Properties." National Center for Biotechnology Information.

-

Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for SN2 and Solvolysis mechanisms)

Sources

- 1. 176722-64-8|6-Bromo-2-trifluoromethylquinoline|BLD Pharm [bldpharm.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Fluorine Effect in Quinoline Scaffolds: A Technical Guide to Trifluoromethyl-Substituted Derivatives

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine, Mefloquine) to modern kinase inhibitors (Lenvatinib). However, the strategic incorporation of a trifluoromethyl (-CF₃) group has revolutionized the biological profile of these derivatives.

This guide analyzes the "Fluorine Effect" —how the -CF₃ moiety modulates lipophilicity, metabolic stability, and binding affinity.[1] It provides actionable synthetic protocols, detailed Structure-Activity Relationships (SAR), and self-validating experimental workflows for developing next-generation trifluoromethyl-quinoline therapeutics.

The Physicochemical "Fluorine Effect"

The introduction of a trifluoromethyl group is not merely a steric modification; it fundamentally alters the electronic and physical landscape of the quinoline ring.

| Property | Effect of -CF₃ Substitution | Mechanistic Implication |

| Lipophilicity (LogP) | Significant Increase (+1.2 to +2.0 LogP units) | Enhances membrane permeability and blood-brain barrier (BBB) crossing (crucial for CNS and antimalarial drugs). |

| Metabolic Stability | C-F bond strength (116 kcal/mol) | Blocks oxidative metabolism (Cytochrome P450) at specific sites (metabolic blocking), prolonging half-life ( |

| Electronic Effect | Strong Electron Withdrawing (Inductive) | Lowers the pKa of the quinoline nitrogen; alters hydrogen bond donor/acceptor capability in the active site. |

| Steric Bulk | Equivalent to Isopropyl group | Induces conformational locks, improving selectivity for hydrophobic pockets in enzymes (e.g., Kinases). |

Therapeutic Landscape & Structure-Activity Relationship (SAR)[2]

Antimalarial Activity: The Mefloquine Paradigm

Mefloquine (Lariam) exemplifies the success of CF₃-quinolines. It contains two -CF₃ groups at positions 2 and 8.

-

Mechanism: Inhibits the polymerization of toxic heme into non-toxic hemozoin within the parasite's food vacuole. It also targets the Plasmodium falciparum 80S ribosome.[2]

-

SAR Insight: The 2,8-bis(trifluoromethyl) pattern prevents metabolic hydroxylation at vulnerable positions, while increasing lipophilicity to ensure accumulation in the parasite's acidic food vacuole.

Anticancer Activity: Kinase Inhibition

Trifluoromethyl-quinolines act as potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically targeting EGFR and the PI3K/Akt/mTOR pathway.[3]

-

Mechanism: The quinoline nitrogen binds to the hinge region of the kinase (ATP-binding site). The -CF₃ group (often at position 7 or 8) occupies the hydrophobic back-pocket (Gatekeeper region), enhancing selectivity.

-

Key Target: Triple-Negative Breast Cancer (TNBC) cell lines (e.g., MDA-MB-468).